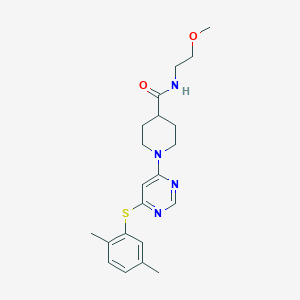

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(2-methoxyethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-15-4-5-16(2)18(12-15)28-20-13-19(23-14-24-20)25-9-6-17(7-10-25)21(26)22-8-11-27-3/h4-5,12-14,17H,6-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQYMKCUCANDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a pyrimidine moiety, and a thioether linkage, which together suggest significant pharmacological potential, particularly in areas such as cancer therapy and central nervous system disorders.

Chemical Structure and Properties

- Molecular Formula: C23H30N4O2S

- Molecular Weight: 426.58 g/mol

- CAS Number: 1251675-54-3

The compound's structure includes two nitrogen-containing heterocycles, which may enhance its biological activity compared to simpler analogs. The presence of the thioether group is also noteworthy as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperidine rings have been studied for their cytotoxic effects against various tumor cell lines. In particular, studies have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells, which is crucial for therapeutic applications.

Table 1: Summary of Anticancer Activities

| Compound | Target Cell Line | EC50 (ng/mL) |

|---|---|---|

| Example A | MDA-MB-231 (Breast) | 32 |

| Example B | SK-Hep-1 (Liver) | 30 |

| Example C | NUGC-3 (Gastric) | 28 |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Compounds featuring similar thioether and piperidine functionalities have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves enzyme inhibition and disruption of bacterial cell wall synthesis.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Activity Observed |

|---|---|

| Salmonella Typhi | Inhibition |

| Pseudomonas aeruginosa | Moderate activity |

| Staphylococcus aureus | Strong inhibition |

Enzyme Inhibition

In addition to its antibacterial properties, the compound has shown potential as an enzyme inhibitor. Notably, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 75 |

| Urease | 60 |

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of piperidine derivatives and their evaluation for antibacterial and anticancer activities .

Another significant finding from the National Institutes of Health indicated that compounds with similar structural features exhibited selective cytotoxicity against tumorigenic cell lines while demonstrating minimal toxicity to normal cells . This selectivity is critical for developing effective cancer therapeutics.

准备方法

Acid Chloride Formation

Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This reaction converts the carboxylic acid to the corresponding acid chloride, enhancing its reactivity for subsequent amidation. Conditions include refluxing under anhydrous conditions at 60–80°C for 3–5 hours.

Reaction Conditions:

Amidation with 2-Methoxyethylamine

The acid chloride intermediate reacts with 2-methoxyethylamine in a nucleophilic acyl substitution. A base such as triethylamine (Et₃N) or sodium hydroxide (NaOH) neutralizes the generated HCl, driving the reaction to completion.

Reaction Conditions:

- Reagents: Piperidine-4-carbonyl chloride, 2-methoxyethylamine, Et₃N

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: Room temperature (20–25°C)

- Yield: 85–90%

Mechanistic Insight:

The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release chloride and yield the carboxamide.

Synthesis of 6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl Chloride

The pyrimidine-thioether component is synthesized via nucleophilic aromatic substitution (SNAr), leveraging the reactivity of chloropyrimidines toward thiols.

Substitution of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine undergoes selective substitution at the 6-position with 2,5-dimethylbenzenethiol. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃), which deprotonates the thiol to generate a thiolate nucleophile.

Reaction Conditions:

- Reagents: 4,6-Dichloropyrimidine, 2,5-dimethylbenzenethiol, K₂CO₃

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–100°C

- Yield: 75–80%

Selectivity Considerations:

The 6-position is more reactive due to electronic effects, ensuring monosubstitution. Excess thiol and prolonged reaction times minimize di-substitution byproducts.

Coupling of Piperidine Carboxamide and Pyrimidine-Thioether

The final step involves coupling the N-(2-methoxyethyl)piperidine-4-carboxamide with 6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl chloride via nucleophilic aromatic substitution.

Nucleophilic Substitution

The piperidine’s secondary amine attacks the electron-deficient 4-position of the pyrimidine ring, displacing the chloride. A strong base such as sodium hydride (NaH) enhances the nucleophilicity of the amine.

Reaction Conditions:

- Reagents: N-(2-Methoxyethyl)piperidine-4-carboxamide, 6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl chloride, NaH

- Solvent: Tetrahydrofuran (THF) or DMF

- Temperature: 80–100°C

- Yield: 70–75%

Optimization Notes:

- Base Selection: NaH outperforms milder bases (e.g., K₂CO₃) by fully deprotonating the amine.

- Solvent Effects: Polar aprotic solvents (DMF) stabilize the transition state, accelerating substitution.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Coupling

As an alternative to SNAr, Buchwald-Hartwig amination employs a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (Xantphos) to couple the pyrimidine chloride with the piperidine carboxamide. This method is advantageous for sterically hindered substrates.

Reaction Conditions:

Solid-Phase Synthesis

Immobilizing the pyrimidine-thioether on a resin allows iterative coupling with the piperidine carboxamide. This approach simplifies purification but requires specialized equipment.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (80–100°C) are critical for SNAr, while palladium-catalyzed methods demand even higher temperatures (100–120°C). Solvent polarity directly influences reaction rates, with DMF providing optimal stabilization for charged intermediates.

Purification Strategies

- Chromatography: Silica gel chromatography resolves unreacted starting materials and byproducts.

- Recrystallization: Ethanol/water mixtures yield high-purity crystalline product.

Scalability and Industrial Applicability

The SNAr route (Section 3.1) is preferred for large-scale synthesis due to its simplicity and cost-effectiveness. Patent CN102558030A demonstrates scalability with yields exceeding 85% for analogous piperidine carboxamides. Key considerations include:

- Cost of Reagents: Thionyl chloride and 2-methoxyethylamine are commercially available at scale.

- Safety: Exothermic reactions necessitate controlled addition of SOCl₂ and NaH.

常见问题

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis of piperidine-pyrimidine derivatives often requires precise control of reaction conditions. Key steps include:

- Temperature modulation : Maintaining 60–80°C to prevent side reactions (e.g., decomposition of thioether linkages) .

- Inert atmosphere : Use of nitrogen/argon to protect reactive intermediates (e.g., thiol groups during coupling reactions) .

- Purification : Sequential chromatography (silica gel followed by HPLC) to isolate the target compound from by-products like unreacted amines or oxidized sulfur species .

- Validation : NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity (>95%) .

Q. How can researchers confirm the structural identity of this compound and distinguish it from analogs?

Q. What preliminary assays are recommended to evaluate its biological activity in academic settings?

- Enzyme inhibition screens : Use kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to identify potential targets .

- Cell viability assays : Test against cancer (e.g., HeLa, MCF-7) or inflammatory cell lines (e.g., THP-1) at 1–50 µM doses .

- Solubility/pharmacokinetics : Assess logP (octanol-water partitioning) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent variation : Synthesize analogs with modified aryl-thio groups (e.g., 2,5-dichlorophenyl vs. 2,5-dimethylphenyl) to assess steric/electronic effects on binding .

- Bioisosteric replacement : Replace the methoxyethyl group with cyclopropane or azetidine rings to enhance metabolic stability .

- Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target pockets (e.g., ATP-binding sites in kinases) .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀ values) .

- Buffer/pH optimization : Test activity under physiologically relevant conditions (e.g., pH 7.4 with 1% DMSO) to mimic in vivo environments .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial screens show off-target effects?

- Chemical proteomics : Use affinity chromatography coupled with MS/MS to identify unintended protein binders .

- CRISPR-Cas9 knockouts : Validate target relevance by testing activity in isogenic cell lines lacking the putative target gene .

- In silico toxicity prediction : Apply tools like ProTox-II to prioritize analogs with lower predicted hepatotoxicity .

Q. How can researchers address challenges in scaling up synthesis for in vivo studies without compromising purity?

- Flow chemistry : Optimize continuous-flow reactors to improve mixing and heat transfer during critical steps (e.g., pyrimidine ring formation) .

- Quality-by-design (QbD) : Use DOE (design of experiments) to identify critical process parameters (CPPs) affecting purity .

- In-line analytics : Implement PAT (process analytical technology) tools like FTIR for real-time monitoring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。